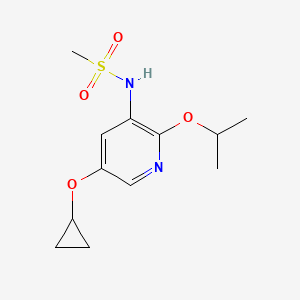![molecular formula C9H14BNO3 B14814511 [(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid](/img/structure/B14814511.png)
[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an amino-substituted phenyl ring. The boronic acid group imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid typically involves the reaction of an appropriate boronic ester with an amino-substituted phenyl compound. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylboronic acid: Similar structure but lacks the amino group, making it less versatile in certain reactions.
Phenylboronic acid: Lacks both the methoxy and amino groups, resulting in different reactivity and applications.
Pinacol boronic esters: Used as protective groups in organic synthesis but have different stability and reactivity profiles.
Uniqueness
[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid is unique due to the presence of both the boronic acid and amino groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable intermediate in various chemical transformations and applications.
Properties
Molecular Formula |
C9H14BNO3 |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
ZMMVCGICGMPSEP-VIFPVBQESA-N |
Isomeric SMILES |
B([C@H](CC1=CC=C(C=C1)OC)N)(O)O |
Canonical SMILES |
B(C(CC1=CC=C(C=C1)OC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


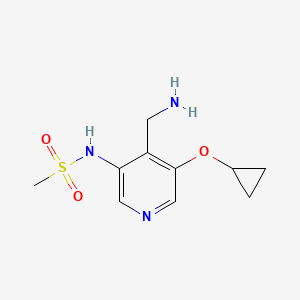
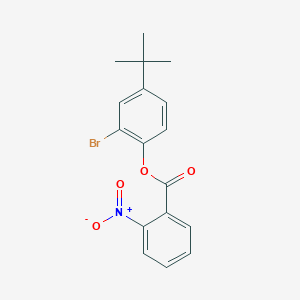
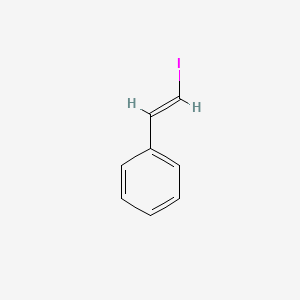

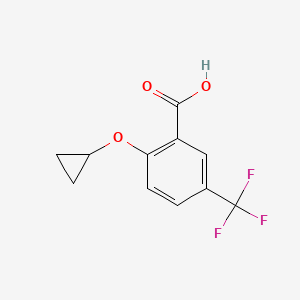
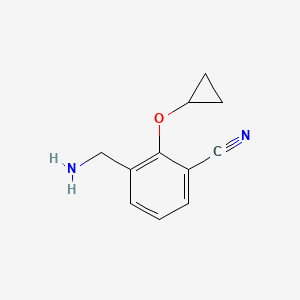
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14814483.png)

![(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B14814487.png)

![5-Benzyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B14814493.png)
![2-Morpholin-4-yl-thieno[2,3-d]thiazole-5-carboxylic acid](/img/structure/B14814495.png)
